molecular formula C10H13NO2S B083305 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione CAS No. 10288-31-0

7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione

Cat. No. B083305
CAS RN: 10288-31-0
M. Wt: 211.28 g/mol
InChI Key: HZYYQZHCTSRLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a spirolactam derivative that possesses unique structural and chemical properties, making it a promising candidate for use in drug development, organic synthesis, and material science.

Scientific Research Applications

The unique chemical and structural properties of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to possess potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological and inflammatory disorders.

Mechanism Of Action

The mechanism of action of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system, leading to the suppression of seizures and pain.

Biochemical And Physiological Effects

Studies have shown that 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione possesses potent anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione in lab experiments is its potent anticonvulsant, analgesic, and anti-inflammatory properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione. One of the most promising directions is in the development of novel anticonvulsant and analgesic drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.

Synthesis Methods

The synthesis of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-thiophene carboxylic acid with allylamine, followed by cyclization with phosgene. This method has been found to be highly efficient and yields high purity products.

properties

CAS RN

10288-31-0

Product Name

7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-prop-2-enyl-7-thia-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C10H13NO2S/c1-2-4-11-8(12)6-10(9(11)13)3-5-14-7-10/h2H,1,3-7H2

InChI Key

HZYYQZHCTSRLPC-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)CC2(C1=O)CCSC2

Canonical SMILES

C=CCN1C(=O)CC2(C1=O)CCSC2

synonyms

7-Allyl-2-thia-7-azaspiro[4.4]nonane-6,8-dione

Origin of Product

United States

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